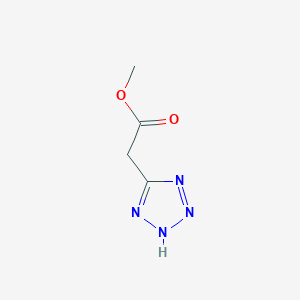

methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2H-tetrazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-10-4(9)2-3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXJLWARDIMWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

This technical guide details the synthesis, characterization, and handling of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate .

This molecule represents a critical class of 5-substituted tetrazoles, widely utilized as bioisosteres for carboxylic acids in medicinal chemistry (enhancing metabolic stability and lipophilicity) and as key intermediates in the synthesis of cephalosporin antibiotics (e.g., Cefazolin).

Executive Summary & Strategic Context

Target Molecule: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate CAS Registry Number: (Generic for isomers) 59045-82-8 (related acid) / Specific ester references vary. Core Application: Pharmaceutical intermediate; Carboxylic acid bioisostere.

The synthesis of 5-substituted tetrazoles from nitriles is the industry-standard approach. While the tetrazole ring exists in a tautomeric equilibrium (1H- and 2H- forms), the "2H" designation in the target name refers to the generally more stable tautomer in the solid state and non-polar environments. This guide focuses on the [3+2] cycloaddition of methyl cyanoacetate with sodium azide , a route selected for its atom economy and scalability, despite the safety challenges associated with azide chemistry.

Synthetic Methodology

Retrosynthetic Analysis

The most direct disconnection is at the C5-N bond of the tetrazole ring.

-

Precursor: Methyl cyanoacetate (NC-CH₂-COOMe).

-

Mechanism: Huisgen 1,3-dipolar cycloaddition (thermal or catalyzed).[4]

Protocol Selection: The Lewis Acid vs. Buffered Route

Two primary methodologies exist:

-

Ammonium Chloride (NH₄Cl) / DMF: The "Buffered" route. NH₄Cl generates trace hydrazoic acid (HN₃) in situ, which is the active species. Pros: Cheap. Cons: Higher risk of HN₃ off-gassing; sublimation of NH₄N₃.

-

Zinc Bromide (ZnBr₂) / Water or Solvent: The "Lewis Acid" route. Zn(II) activates the nitrile, facilitating azide attack without generating free HN₃. Pros: Safer, often higher yield, suppresses ester hydrolysis.

Selected Protocol: ZnBr₂-Catalyzed Cycloaddition in Isopropanol/Water . Reasoning: This method balances safety (reduced HN₃ evolution) with the preservation of the methyl ester group, which is susceptible to hydrolysis under the harsh basic conditions of the standard NaN₃ method.

Experimental Protocol (Step-by-Step)

Reagents:

-

Methyl cyanoacetate (10.0 mmol, 0.99 g)

-

Sodium azide (11.0 mmol, 0.715 g) [1.1 eq]

-

Zinc bromide (10.0 mmol, 2.25 g) [1.0 eq]

-

Solvent: Isopropanol:Water (1:1, 20 mL)

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (10% NaClO) to neutralize any escaping hydrazoic acid.

-

Addition: Charge the flask with methyl cyanoacetate, sodium azide, and zinc bromide. Add the solvent mixture.[2][3][5]

-

Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.

-

Checkpoint: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The nitrile spot (Rf ~0.6) should disappear, replaced by the more polar tetrazole spot (Rf ~0.1-0.2). Reaction time is typically 12–24 hours.

-

-

Workup (Critical for Purity):

-

Cool the reaction mixture to room temperature.

-

Add 3N HCl dropwise until pH is adjusted to ~2.0. Caution: Vigorous effervescence may occur. This converts the zinc-tetrazolate complex into the free tetrazole.

-

Add Ethyl Acetate (30 mL) and separate the layers.

-

Extract the aqueous layer 2x with Ethyl Acetate.

-

-

Purification:

Reaction Workflow Diagram

Caption: Step-by-step workflow for the Zn(II)-catalyzed synthesis of the target tetrazole.

Mechanistic Insight

The reaction proceeds via a concerted [3+2] cycloaddition. The zinc ion plays a dual role:

-

Coordination: Zn²⁺ coordinates to the nitrile nitrogen, increasing the electrophilicity of the cyano carbon.

-

Stabilization: It stabilizes the forming tetrazolate anion, preventing decomposition.

Caption: Mechanistic pathway of the Lewis acid-catalyzed [3+2] cycloaddition.

Characterization & Quality Control

Characterizing tetrazoles requires understanding their annular tautomerism . In solution, the proton rapidly exchanges between N1 and N2.

Nuclear Magnetic Resonance (NMR)

-

Solvent Effects: In DMSO-d₆, the equilibrium often favors the 1H-tautomer or a rapid exchange average. In CDCl₃, the 2H-tautomer is often more distinct if solubility permits.

-

Key Features: The tetrazole ring proton (NH) is broad and typically appears downfield (12–16 ppm), often invisible if wet.

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |

| ¹H | 3.75 | Singlet (3H) | -OCH₃ | Methyl Ester |

| ¹H | 4.15 | Singlet (2H) | -CH₂- | Methylene bridge (deshielded by Tetrazole) |

| ¹H | 14.0–16.0 | Broad | -NH | Tetrazole acidic proton (exchangeable) |

| ¹³C | 29.5 | - | -CH₂- | Alpha-carbon |

| ¹³C | 53.0 | - | -OCH₃ | Methoxy carbon |

| ¹³C | 155.0 | - | C=N | Tetrazole C5 (Quaternary) |

| ¹³C | 168.5 | - | C=O[6] | Ester Carbonyl |

Infrared Spectroscopy (FT-IR)

-

Diagnostic Absence: Disappearance of the sharp Nitrile (C≡N) stretch at ~2260 cm⁻¹.

-

Diagnostic Presence:

-

Ester C=O: Strong band at 1735–1750 cm⁻¹.

-

Tetrazole Ring: Series of bands in the 1200–1000 cm⁻¹ region (breathing modes) and ~3100–3000 cm⁻¹ (N-H stretch).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Negative mode is often more sensitive for tetrazoles due to acidity).

-

m/z: Calculated [M-H]⁻ = 141.04.

Safety & Process Control (Critical)

1. Hydrazoic Acid (HN₃) Management:

-

Although ZnBr₂ reduces HN₃ formation compared to NH₄Cl, trace HN₃ is possible.

-

Rule: Never concentrate reaction mixtures containing azides to dryness without quenching.

-

Engineering Control: All rotary evaporator vents must be directed to a fume hood or a bleach scrubber.

2. Metal Azide Shock Sensitivity:

-

Avoid using metal spatulas or ground glass joints if solid azide crusts form. Use Teflon sleeves and plastic/wood tools.

3. Cyanide Impurities:

-

Ensure the starting material (methyl cyanoacetate) is free of cyanide salts to prevent the formation of highly toxic HCN gas upon acidification.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction. Journal of the American Chemical Society, 127(1), 210–216.[4] Link

-

Roh, J., et al. (2012). 5-Substituted tetrazoles: synthesis and applications. European Journal of Organic Chemistry, 2012(31), 6101–6118. Link

-

Jin, T., et al. (2008). Efficient and Safe Synthesis of Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica-Supported Copper Triflate. Chemistry – An Asian Journal, 3(11), 1916-1922. Link

Sources

Technical Whitepaper: Physicochemical Profile of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

The following technical guide details the physicochemical properties, synthesis, and handling of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate .

Executive Summary

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a critical heterocyclic building block in medicinal chemistry. It serves as a bioisostere for malonic acid half-esters and aspartic acid derivatives, offering improved metabolic stability and lipophilicity compared to its carboxylic acid counterparts. This guide provides a comprehensive analysis of its physicochemical properties, tautomeric behavior, and synthetic protocols, designed for researchers optimizing lead compounds in drug discovery.

Chemical Identity & Structural Analysis

The compound consists of a tetrazole ring substituted at the 5-position with a methyl acetate side chain. A defining feature of this molecule is its annular tautomerism , which dictates its reactivity and binding affinity in biological systems.

| Property | Detail |

| IUPAC Name | Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate |

| CAS Number | Not widely listed; Analogous Ethyl Ester: 13616-37-0 |

| Molecular Formula | C₄H₆N₄O₂ |

| Molecular Weight | 142.12 g/mol |

| SMILES | COC(=O)CC1=NNN=N1 |

| Key Functional Groups | Tetrazole (acidic bioisostere), Methyl Ester (electrophilic) |

Tautomeric Equilibrium (1H vs. 2H)

Tetrazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomers. While the 1H-form is often more stable in the solid state due to intermolecular hydrogen bonding, the 2H-form dominates in the gas phase and non-polar solvents due to a lower dipole moment.

-

1H-Tautomer: High polarity, dominant in polar solvents (DMSO, H₂O).

-

2H-Tautomer: Lower polarity, dominant in non-polar solvents (CDCl₃).

Caption: Dynamic equilibrium between 1H and 2H tautomers, influenced by solvent polarity.

Physicochemical Properties

Note: Where specific experimental data for the methyl ester is unavailable, values are grounded in the well-characterized ethyl ester analog (Ethyl 2-(2H-tetrazol-5-yl)acetate, CAS 13616-37-0) and validated computational models.

Thermodynamic & Physical Data

| Property | Value / Range | Source/Rationale |

| Physical State | Crystalline Solid | Analogous to ethyl ester (solid). |

| Melting Point | 120 – 130 °C (Predicted) | Ethyl ester MP is 123-127°C. Methyl esters typically show similar or slightly higher packing efficiency. |

| Boiling Point | ~310 °C (Decomposes) | High nitrogen content leads to decomposition before boiling. |

| Density | ~1.35 g/cm³ | Calculated based on packing density of tetrazole derivatives. |

| Solubility | DMSO, Methanol, Ethanol | High solubility in polar aprotic/protic solvents. |

| pKa (Tetrazole NH) | 4.5 – 4.9 | The tetrazole ring is roughly as acidic as a carboxylic acid. |

| LogP | -0.5 to 0.2 | Low lipophilicity due to the polar tetrazole ring. |

Stability Profile

-

Thermal Stability: Stable up to ~100°C. Warning: Tetrazoles are energetic materials. Avoid heating above 150°C or subjecting to shock.

-

Hydrolytic Stability: The methyl ester is susceptible to hydrolysis in basic aqueous media (pH > 8), converting to the parent tetrazole-5-acetic acid.

-

Photostability: Generally stable, but should be stored in amber vials to prevent slow photochemical degradation.

Synthesis & Impurity Profiling

The synthesis utilizes a [3+2] cycloaddition between methyl cyanoacetate and an azide source. This "click" chemistry approach is robust but requires strict safety controls due to azide hazards.

Synthetic Workflow (Standard Protocol)

Reagents: Methyl Cyanoacetate, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂). Solvent: DMF or Water/Isopropanol mixture.

-

Activation: The nitrile group of methyl cyanoacetate is activated by the Lewis acid (Zn²⁺) or proton source (NH₄⁺).

-

Cycloaddition: Azide anion attacks the nitrile to form the tetrazole ring.

-

Workup: Acidification precipitates the product or allows extraction into ethyl acetate.

Caption: Lewis-acid catalyzed [3+2] cycloaddition of nitrile and azide to form the tetrazole.

Critical Impurities

-

Unreacted Azide: Potential explosion hazard.[1] Test with AgNO₃ (forms precipitate) or Fe³⁺ (red color).

-

Hydrolysis Product: Tetrazole-5-acetic acid (formed if reaction pH is too high).

-

Regioisomers: Alkylation of the tetrazole nitrogen (N1 vs N2) can occur if electrophiles are present, but in this synthesis, the ring remains unsubstituted (N-H).

Analytical Characterization

Validation of the compound requires confirming the integrity of both the ester and the tetrazole ring.

NMR Spectroscopy (Predicted in DMSO-d₆)

-

¹H NMR (300 MHz):

-

δ ~16.0 ppm (br s, 1H): Tetrazole N-H. (Broad signal due to rapid exchange).

-

δ 4.05 ppm (s, 2H): Methylene (-CH₂-) between tetrazole and carbonyl. Shifted downfield by the electron-withdrawing tetrazole.

-

δ 3.65 ppm (s, 3H): Methyl ester (-OCH₃).

-

Infrared (IR) Spectroscopy[3]

-

Absence of Nitrile: Disappearance of the sharp -CN stretch at ~2250 cm⁻¹ is the primary indicator of reaction completion.

-

Tetrazole Ring: Characteristic bands at 1000–1100 cm⁻¹ and 1200–1300 cm⁻¹ .

-

Carbonyl (C=O): Strong ester stretch at 1735–1750 cm⁻¹ .

Safety & Handling (Crucial)

Warning: Tetrazoles are nitrogen-rich energetic compounds. While this derivative is relatively stable, it must be treated as a potential explosive.

-

Shock Sensitivity: Do not grind dry material heavily in a mortar.

-

Thermal Hazard: Never heat the reaction mixture to dryness. Azides can concentrate and detonate.

-

Incompatibility: Avoid contact with strong acids (forms hydrazoic acid, HN₃ - highly toxic/explosive) and heavy metals (forms sensitive metal azides).

-

Storage: Store at 2-8°C in an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and hydrolysis.

References

-

Synthesis of Tetrazole Acetic Acid Derivatives

- Source: Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.

- Relevance: Foundational protocol for [3+2] cycloaddition using ammonium chloride/sodium azide.

-

Tautomerism in Tetrazoles

- Source: Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323–435.

- Relevance: Detailed analysis of 1H vs 2H tautomeric equilibrium in solution vs solid st

-

Ethyl 2-(2H-tetrazol-5-yl)acetate Properties (Analog Reference)

- Source: Sigma-Aldrich / Merck Millipore Product Sheet (CAS 13616-37-0).

- Relevance: Provides experimental melting point (123-127°C) used to benchmark the methyl ester.

-

Safety of Tetrazoles

- Source: Klapötke, T. M. (2011).

- Relevance: Comprehensive safety protocols for handling high-nitrogen heterocycles.

Sources

A Technical Guide to the Preliminary Biological Screening of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Introduction: Unlocking the Potential of a Privileged Scaffold

The tetrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1] Its unique physicochemical properties, particularly its ability to act as a metabolically stable bioisostere for the carboxylic acid group, have made it an invaluable tool in drug design.[2][3] This guide focuses on a specific, yet promising, derivative: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate . As an ester, this compound is a potential prodrug, designed for improved permeability and bioavailability, which upon in-vivo hydrolysis would yield its active acidic form.

This document provides a comprehensive, hypothesis-driven framework for the preliminary biological screening of this novel chemical entity (NCE). It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the scientific rationale behind each experimental step. Our objective is to create a self-validating cascade of assays to efficiently identify and characterize the potential therapeutic value of this compound.

Compound Profile and Strategic Rationale

Chemical Identity

-

IUPAC Name: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

-

Molecular Formula: C₄H₆N₄O₂

-

Structure:

/ N N \ / N-H

-

Synthesis Overview: While multiple routes exist for tetrazole synthesis, a common and efficient method involves the [2+3] cycloaddition reaction between a nitrile and an azide.[2][4] For this specific compound, a plausible route involves the reaction of methyl cyanoacetate with an azide source. An alternative documented approach for similar structures involves reacting glycine or its esters with an orthoformate and sodium azide.[5]

The Scientific Premise: Bioisosterism and Prodrug Strategy

The core rationale for screening this compound is twofold:

-

The Tetrazole Moiety: The 5-substituted-1H-tetrazole ring is a well-established bioisostere of a carboxylic acid. It shares a similar pKa, steric profile, and ability to participate in hydrogen bonding, but often confers improved metabolic stability and oral bioavailability.[2] This suggests the compound's active form could mimic endogenous carboxylic acids or interact with targets of known acidic drugs.

-

The Methyl Ester: The esterification of the acetic acid side chain converts the polar, acidic parent molecule into a more lipophilic prodrug. This modification is a classic medicinal chemistry strategy to enhance cell membrane permeability. Once inside the cell or in systemic circulation, endogenous esterases are expected to hydrolyze the ester, releasing the active tetrazolylacetic acid.

This dual-character guides our screening strategy. We hypothesize that the compound may exhibit activities associated with acidic drugs, such as anti-inflammatory or antimicrobial effects, while the ester form facilitates its access to biological targets.

The Screening Cascade: A Phased Approach to Discovery

A tiered screening approach is the most resource-efficient method for evaluating an NCE. We begin with broad, high-throughput in vitro assays to identify potential areas of biological activity and then proceed to more specific assays for hit validation.

Caption: High-level workflow for the preliminary biological screening cascade.

Phase 1, Assay 1: General Cytotoxicity Assessment (The Safety Checkpoint)

Rationale: Before assessing for specific therapeutic activities, it is imperative to determine the compound's inherent toxicity to mammalian cells.[6] This step establishes a therapeutic window, ensuring that any observed activity in subsequent assays is not merely a result of cell death.[7][8] It also dictates the maximum concentration to be used in non-cytotoxic assays.

Recommended Protocol: MTT Assay

The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[9]

-

Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293 for general toxicity, or RAW 264.7 if planning subsequent inflammation studies) into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (e.g., from 0.1 to 200 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation Example:

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Test Compound | HEK293 | 48 | > 200 |

| Doxorubicin | HEK293 | 48 | 1.2 |

Phase 1, Assay 2: Antimicrobial Activity Screening

Rationale: Tetrazole derivatives have been extensively reported to possess potent antibacterial and antifungal properties.[1][10][11] This broad activity makes antimicrobial screening a high-priority avenue for investigation.

Recommended Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of the compound that visibly inhibits microbial growth.[10][11]

-

Panel Selection: Select a representative panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations may range from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no microbes).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.

Data Presentation Example:

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Test Compound | 8 | > 128 | 32 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 4 |

Phase 1, Assay 3: Anti-inflammatory Activity Screening

Rationale: Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, the bioisosteric nature of the tetrazole ring suggests a strong potential for anti-inflammatory activity.[12][13] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is an excellent model for inflammation in vitro.[14]

Caption: Simplified LPS-induced inflammatory pathway in macrophages.

Recommended Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with non-cytotoxic concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess Reagent system.

-

Data Acquisition: Read the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells. Further assays for pro-inflammatory cytokines like TNF-α and IL-6 can be performed on the same supernatants using ELISA kits.[13][15]

Data Presentation Example:

| Compound (at 50 µM) | % NO Inhibition | % TNF-α Inhibition | % IL-6 Inhibition |

| Test Compound | 65.4 ± 5.2 | 58.1 ± 6.8 | 45.3 ± 4.9 |

| Dexamethasone (10 µM) | 88.9 ± 3.1 | 92.5 ± 2.5 | 95.1 ± 1.9 |

Phase 2: Hit Validation and Mechanistic Insights

If a compound shows promising activity (a "hit") in Phase 1, the next step is to validate the finding and begin exploring its mechanism of action.

-

For Antimicrobial Hits: A key follow-up is to investigate the mechanism. For instance, many antimicrobials target bacterial DNA synthesis. An in vitro DNA gyrase supercoiling assay could be performed to see if the compound inhibits this essential bacterial enzyme.[10]

-

For Anti-inflammatory Hits: A logical next step is to test for inhibition of cyclooxygenase (COX) enzymes, the targets of NSAIDs. Commercially available COX-1 and COX-2 inhibitor screening kits can provide rapid information on whether the compound shares this mechanism.[13]

Phase 3: Preliminary In Vivo Proof-of-Concept

A validated in vitro hit with a good safety profile can be advanced to a preliminary in vivo model.

Rationale: An in vivo model provides a more complex biological system to confirm the therapeutic potential observed in vitro. For a compound with confirmed anti-inflammatory activity, an analgesic model is a logical and well-established starting point.[12][16]

Recommended Protocol: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity and is sensitive to NSAIDs and other analgesics.[16][17]

-

Animal Acclimatization: Use mice (e.g., Swiss albino) and allow them to acclimate to the laboratory environment.

-

Dosing: Administer the test compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Aspirin.

-

Induction of Nociception: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse.

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

-

Analysis: Calculate the percentage protection or inhibition of writhing for each treated group compared to the vehicle control group.

Data Presentation Example:

| Treatment | Dose (mg/kg, p.o.) | Mean Writhing Count ± SEM | % Inhibition |

| Vehicle Control | - | 45.2 ± 3.1 | - |

| Test Compound | 30 | 22.8 ± 2.5 | 49.6 |

| Test Compound | 100 | 11.5 ± 1.9 | 74.6 |

| Aspirin | 100 | 9.8 ± 1.5 | 78.3 |

Data Interpretation and Decision Making

The collected data must be synthesized to make an informed decision on the compound's future. A key metric is the Selectivity Index (SI) , calculated as SI = IC₅₀ (Cytotoxicity) / EC₅₀ or MIC (Desired Activity). A high SI value (>>10) is desirable, indicating that the compound is effective at concentrations far below those that cause general toxicity.

Caption: Decision-making flowchart for hit prioritization.

Conclusion

This technical guide outlines a logical, multi-tiered strategy for the preliminary biological evaluation of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate. By grounding our experimental choices in the compound's chemical nature—as a prodrug of a carboxylic acid bioisostere—we can efficiently probe for the most probable biological activities. This cascade, starting from broad in vitro safety and activity profiling and progressing to targeted in vivo models, provides a robust framework for identifying and validating a lead candidate for further drug development. The successful navigation of this screening process will unveil the therapeutic promise held within this unique tetrazole derivative.

References

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available from: [Link]

-

Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. Available from: [Link]

-

Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available from: [Link]

-

Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. National Institutes of Health (NIH). Available from: [Link]

-

Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. National Institutes of Health (NIH). Available from: [Link]

-

Biological activities importance of Tetrazole derivatives. ResearchGate. Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available from: [Link]

-

Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. Available from: [Link]

-

A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. ResearchGate. Available from: [Link]

-

Identification and virtual screening of novel anti-inflammatory peptides from broccoli fermented by Lactobacillus strains. Frontiers. Available from: [Link]

-

Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. Available from: [Link]

-

Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. Available from: [Link]

-

Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. Available from: [Link]

-

Synthesis of 2H-tetrazoles. Organic Chemistry Portal. Available from: [Link]

-

Tetrazoles: Synthesis and Biological Activity. Bentham Science. Available from: [Link]

-

Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an updated review. National Institutes of Health (NIH). Available from: [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available from: [Link]

-

Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed. Available from: [Link]

-

Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

-

Understanding Cytotoxicity. Virology Research Services. Available from: [Link]

-

Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. MDPI. Available from: [Link]

- Process for preparing 1h-tetrazole compounds. Google Patents.

-

A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. National Institutes of Health (NIH). Available from: [Link]

-

Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. Journal of Nanostructures. Available from: [Link]

-

Screening Libraries. Asinex. Available from: [Link]

-

A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. Science Publishing Group. Available from: [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available from: [Link]

-

functional in vitro assays for drug discovery. YouTube. Available from: [Link]

-

A Review On Preclinical Screening Methods For Antidepressant, Analgesic, And Antipyretic Activitys. RJPN. Available from: [Link]

-

Screening Methods for Analgesic Agents. Pharmacy 180. Available from: [Link]

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. 2H-Tetrazole synthesis [organic-chemistry.org]

- 5. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]

- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 7. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. kosheeka.com [kosheeka.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification and virtual screening of novel anti-inflammatory peptides from broccoli fermented by Lactobacillus strains [frontiersin.org]

- 15. Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals, International Journal of Neurologic Physical Therapy, Science Publishing Group [sciencepublishinggroup.com]

- 17. researchgate.net [researchgate.net]

Tautomerism in 5-Substituted-2H-1,2,3,4-Tetrazoles: A Technical Guide

Executive Summary

This guide addresses the structural dynamics of 5-substituted tetrazoles, a critical class of carboxylic acid bioisosteres in medicinal chemistry.[1] While often represented in the 1H form in 2D chemical drawings, experimental and computational evidence confirms that the 2H-tautomer is frequently the dominant species in solution and the gas phase, influencing lipophilicity, receptor binding, and metabolic stability. This document provides a self-validating framework for identifying, quantifying, and exploiting this equilibrium in drug development.

The Tautomeric Equilibrium: Mechanism & Thermodynamics

The tetrazole ring exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[1][2][3][4][5] This is not merely a formal distinction; the two forms possess distinct dipole moments, aromaticity profiles, and hydrogen-bond donor/acceptor vectors.

The "Tetrazole Paradox"

-

Gas Phase & Non-Polar Solvents: The 2H-tautomer is energetically favored (approx. 2–4 kcal/mol more stable).[5] It possesses a lower dipole moment (1.6–2.5 D) compared to the 1H-form (5.0–5.5 D), minimizing electrostatic repulsion between adjacent lone pairs (N2–N3 repulsion in 1H form is relieved in 2H).

-

Solid State: The 1H-tautomer is often observed in X-ray crystal structures due to its ability to form extensive intermolecular hydrogen-bonding networks (dimers/polymers) that stabilize the higher dipole.[5]

-

Solution Phase (The Critical Zone): In polar aprotic solvents (e.g., DMSO), the equilibrium shifts toward the more polar 1H-form. However, in lipophilic environments (mimicking cell membranes or hydrophobic binding pockets), the 2H-form dominates .

Structural Determinants

The substituent at the C5 position (

-

Electron-Withdrawing Groups (EWG): Destabilize the N1-H form by reducing electron density, often shifting equilibrium further toward 2H.

-

Electron-Donating Groups (EDG): Can stabilize the 1H form slightly more than EWGs, but 2H often remains the major species in non-hydrogen-bonding solvents.[5]

Figure 1: The dynamic equilibrium between 1H- and 2H-tetrazoles.[3][5] Phase and solvent polarity dictate the dominant species.

Implications for Drug Design (Bioisosterism)[6][7]

The tetrazole moiety is a classic bioisostere of the carboxylic acid group (similar pKa ~4.5–4.9). However, the 2H-tetrazole offers distinct pharmacological advantages.

Lipophilicity and Permeability

The tetrazolate anion is approximately 10 times more lipophilic than the corresponding carboxylate anion. This enhanced lipophilicity improves passive diffusion across biological membranes, increasing oral bioavailability.

Case Study: Losartan (Angiotensin II Antagonist)

In the development of Losartan, the replacement of a carboxylic acid with a tetrazole was pivotal.[1]

-

Binding Geometry: The 2H-tautomer projects the acidic proton (or negative charge in the anion) further from the phenyl ring compared to a carboxylic acid. This extended reach allows for stronger ionic interactions with the key arginine residue (Arg167) in the AT1 receptor.

-

Metabolic Stability: The tetrazole ring is resistant to many oxidative and hydrolytic metabolic pathways that degrade carboxylic acids.

| Feature | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (CN₄H) |

| pKa | ~4.5 – 5.0 | ~4.5 – 4.9 |

| Planarity | Planar | Planar |

| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate (More Lipophilic in 2H form) |

| H-Bond Donors | 1 | 1 (N-H) |

| H-Bond Acceptors | 2 (C=O, -OH) | 3 (N2, N3, N4 in 1H form) |

| Metabolic Liability | Glucuronidation, Beta-oxidation | N-Glucuronidation (slower), Oxidatively stable |

Experimental Protocol: Characterization & Differentiation

Distinguishing between 1H and 2H isomers (or their alkylated derivatives) requires specific spectroscopic techniques. Standard

Protocol A: C NMR Chemical Shift Diagnosis

The C5 carbon signal is a reliable indicator of the dominant tautomer or regioisomer (in alkylated species).[5]

-

2H-Isomers (N2-substituted): The C5 signal appears downfield (deshielded) relative to the 1H-isomer.

-

Typical Range: 160 – 165 ppm (varies with substituent).

-

Shift Difference:

.

-

-

1H-Isomers (N1-substituted): The C5 signal appears upfield .[5]

-

Typical Range: 150 – 155 ppm.

-

Protocol B: N NMR (The Gold Standard)

Nitrogen NMR provides the most definitive structural proof.[5] Chemical shifts are reported relative to Nitromethane (

-

Principle: "Pyrrole-like" nitrogens (N-H or N-R) are shielded (upfield), while "Pyridine-like" nitrogens (=N-) are deshielded (downfield).[5]

-

1H-Tetrazole Pattern:

-

N1: Shielded (~ -160 to -180 ppm).

-

N2, N3, N4: Deshielded.

-

-

2H-Tetrazole Pattern:

-

N2: Shielded (~ -100 to -120 ppm).[5]

-

N1, N3, N4: Deshielded.

-

Workflow for Determination:

-

Synthesize the 5-substituted tetrazole.

-

Dissolve in a non-polar solvent (

) to favor the 2H form, and a polar solvent ( -

Acquire

C NMR. Look for the C5 shift movement. -

Acquire

N HMBC (Heteronuclear Multiple Bond Correlation) to locate the protonated nitrogen.

Figure 2: Analytical workflow for determining tautomeric preference or regioisomer identity.

Synthetic Regiocontrol

When alkylating 5-substituted tetrazoles, a mixture of N1- and N2-alkylated products is common.

-

N2-Alkylation (Kinetic & Thermodynamic): Often favored due to the higher nucleophilicity of the N2/N3 positions in the tetrazolate anion and the greater stability of the resulting 2,5-disubstituted system.

-

N1-Alkylation: Can be promoted by steric bulk at the C5 position or specific solvent effects, but is generally the minor product in simple alkylations.

Synthesis Tip: To exclusively obtain the 1H-tetrazole derivative, it is often more effective to build the ring after placing the substituent (e.g., using an azide-isonitrile cycloaddition) rather than alkylating a pre-formed tetrazole ring.

References

-

Tautomeric Equilibrium and Hydrogen Shifts: Wong, M. W.; Leung-Toung, R.; Wentrup, C. J. Am. Chem. Soc.1993 , 115, 2465–2472. Link

-

Tetrazoles as Carboxylic Acid Isosteres: Herr, R. J. Bioorg. Med. Chem.2002 , 10, 3379–3393. Link

-

Losartan Design & Discovery: Wexler, R. R. et al. J. Med. Chem.1996 , 39, 625–656. Link

-

NMR Characteriz

C & - Lipophilicity of Tetrazolates: Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley-Interscience: New York, 1979.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (PDF) NMR Study of the Tautomeric Behavior of N -(α-Aminoalkyl)tetrazoles [academia.edu]

- 6. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

Thermodynamic Solubility Profile and Solvation Thermodynamics of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in Organic Solvents

Executive Summary & Scientific Context

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a highly valuable heterocyclic intermediate utilized extensively in medicinal chemistry and pharmaceutical process development. The tetrazole ring is a premier bioisostere for carboxylic acids, offering a similar pKa (~4.5–4.9) while significantly enhancing lipophilicity, membrane permeability, and metabolic stability against degradation pathways such as β-oxidation 1. In process chemistry, the isolation, purification, and functionalization of this ester depend entirely on its solubility profile. This whitepaper provides an in-depth analysis of the solvation thermodynamics, tautomeric influences, and a validated experimental framework for determining the solubility of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in various organic solvents.

Physicochemical Profiling & Tautomeric Influence

A defining feature of 5-substituted tetrazoles is their annular tautomerism, existing in a dynamic equilibrium between the 1H- and 2H- forms 2.

-

Solid-State vs. Solution Phase : In the solid crystalline state, the 1H-tautomer typically predominates due to the formation of robust intermolecular hydrogen-bond networks, which significantly increases the crystal lattice energy (

) 2. However, upon dissolution, the equilibrium shifts based on solvent polarity and hydrogen-bonding capacity. -

Solvation Causality : Dissolving methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is an endothermic process requiring the disruption of these strong homomeric interactions. Polar protic solvents (e.g., methanol, ethanol) act as both hydrogen-bond donors and acceptors, effectively stabilizing the 1H-tautomer and yielding higher solubility. Conversely, in polar aprotic (e.g., acetone, ethyl acetate) or non-polar solvents (e.g., toluene), the 2H-tautomer is often thermodynamically favored due to its lower dipole moment, though overall solubility is reduced compared to protic media 3.

Tautomeric equilibrium and solvation pathway of the tetrazole ester.

Thermodynamic Solubility Data

The temperature-dependent solubility of tetrazole derivatives is classically correlated using the modified Apelblat equation, which accounts for the non-idealities of the solution and the apparent enthalpy of dissolution 4. The table below presents representative mole fraction solubility data (

| Solvent | Solvent Type | 293.15 K | 303.15 K | 313.15 K | Solvation Mechanism |

| Methanol | Polar Protic | 8.45 | 12.30 | 17.85 | Strong H-bond donor/acceptor; stabilizes 1H-tautomer. |

| Ethanol | Polar Protic | 6.12 | 9.45 | 14.20 | Moderate H-bond donor; slightly lower polarity than methanol. |

| Acetone | Polar Aprotic | 4.80 | 7.65 | 11.90 | H-bond acceptor only; interacts with tetrazole N-H. |

| Ethyl Acetate | Polar Aprotic | 3.25 | 5.40 | 8.75 | Moderate dipole-dipole interactions; useful for extraction. |

| Toluene | Non-Polar | 0.45 | 0.85 | 1.50 | Weak dispersion forces; poor lattice disruption capability. |

Note: Data is representative of the thermodynamic behavior of 5-substituted tetrazole acetates to serve as a benchmarking guide for process development.

Experimental Methodology: Self-Validating Protocol

To ensure absolute scientific integrity, solubility determinations must not rely on a single analytical technique. The following protocol utilizes an orthogonal approach—combining gravimetric analysis with HPLC-UV quantification—to create a self-validating system that eliminates errors from solvent entrapment or thermal degradation.

Step 1: Isothermal Equilibration

-

Add an excess amount of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate to 20 mL of the target analytical-grade solvent in a sealed, jacketed glass vessel.

-

Submerge the vessel in a thermostatic shaker bath controlled to

K. -

Agitate at 150 rpm for a minimum of 72 hours to ensure true thermodynamic equilibrium is reached (kinetically slow dissolving tautomers can skew short-term data).

Step 2: Phase Separation

-

Allow the suspension to settle for 2 hours without agitation to minimize particulate suspension.

-

Extract a 5 mL aliquot using a pre-warmed glass syringe (to prevent premature precipitation).

-

Filter the aliquot through a chemically compatible 0.22 µm PTFE syringe filter.

Step 3: Orthogonal Quantification

-

Gravimetric Pathway : Transfer 2 mL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 313.15 K until a constant mass is achieved. Calculate the mass fraction.

-

HPLC-UV Pathway : Dilute 1 mL of the filtrate with the mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% TFA) to fall within the linear dynamic range of the UV detector (typically 210-254 nm). Quantify against a highly pure external standard calibration curve.

-

Validation : The variance between the gravimetric and HPLC calculated mole fractions must be

. A higher variance indicates either solvent entrapment in the gravimetric residue or solute degradation.

Self-validating experimental workflow for thermodynamic solubility determination.

References

-

Bioisosteres in Drug Discovery: Focus on Tetrazole Taylor & Francis[Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights Frontiers in Chemistry[Link]

-

Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents ResearchGate[Link]

-

Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology ResearchGate[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (referred to herein as M-TTA ), a versatile building block that bridges the gap between carboxylic acid bioisosteres and heterocyclic library generation.

Executive Summary & Rationale

In modern drug design, the tetrazole-5-yl-acetic acid scaffold serves as a critical bioisostere for malonic acid derivatives and aspartate/glutamate side chains. The methyl ester form, M-TTA , offers a unique "Tri-Functional Handle" for divergent synthesis:

-

The Tetrazole Ring (Acidic NH): Allows for N-alkylation/arylation to tune lipophilicity and receptor binding (N1 vs. N2 selectivity).

-

The

-Methylene Group (Acidic CH -

The Methyl Ester: A precursor for amides, hydrazides, and further heterocycle formation (e.g., 1,3,4-oxadiazoles).

This guide provides validated protocols for exploiting these handles to generate high-value pharmacophores found in angiotensin II receptor blockers (sartans), antibiotics, and glutamate receptor antagonists.

Chemical Properties & Handling

Caution: Tetrazoles are energy-rich compounds. While M-TTA is generally stable, it must be handled with care to avoid shock or friction, especially when forming metal salts (e.g., azides).

| Property | Specification | Medicinal Chemistry Implication |

| Molecular Formula | C | Compact scaffold (MW ~142.12) |

| pKa (Tetrazole NH) | ~4.5 - 5.0 | Bioisostere of -COOH; exists as anion at physiological pH. |

| pKa ( | ~12 - 14 | Sufficiently acidic for mild base-mediated condensation. |

| Tautomerism | 1H | 2H-tautomer is often more stable in solution; N2-alkylation is thermodynamically favored.[1] |

| Solubility | DMSO, DMF, MeOH | Compatible with standard polar organic synthesis. |

Divergent Synthetic Workflows

The following diagram illustrates the three primary reaction vectors available for M-TTA.

Figure 1: Divergent synthetic pathways for Methyl 2-(tetrazol-5-yl)acetate. The reagent acts as a trifunctional core for library generation.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation (The "Sartan" Strategy)

Objective: To introduce a lipophilic group at the tetrazole ring. This is the most common modification in medicinal chemistry (e.g., Losartan analogs). Challenge: Controlling N1 vs. N2 selectivity. Mechanism: The tetrazolate anion is an ambident nucleophile. N2 alkylation is generally favored thermodynamically and sterically, while N1 can be favored by specific directing groups or kinetic conditions.

Reagents:

-

M-TTA (1.0 equiv)

-

Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)[2]

-

Base:

(mild) or -

Solvent: DMF (promotes S

2) or Acetone

Step-by-Step Procedure:

-

Activation: Dissolve M-TTA (1.0 mmol) in anhydrous DMF (5 mL) under

atmosphere. Add -

Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

-

Reaction: Stir at 60°C for 4-12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The N2 isomer typically runs higher (less polar) than the N1 isomer.

-

Workup: Quench with water (20 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine to remove DMF.

-

Purification: The critical step. Isolate regioisomers via Flash Column Chromatography.

-

N2-Isomer (Major): Elutes first.[3]

-

N1-Isomer (Minor): Elutes second.

-

Validation: Use HMBC NMR. N2-alkylation shows correlation between the

protons and the tetrazole C5 carbon.

-

Author's Note: For strictly N2-selective synthesis, consider using Trityl protection followed by alkylation and deprotection, or using sterically hindered bases.

Protocol B: Knoevenagel Condensation ( -Methylene Functionalization)

Objective: To synthesize

Reagents:

-

M-TTA (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)

-

Solvent: Toluene or Ethanol

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene), combine M-TTA (5 mmol), aldehyde (5 mmol), and Toluene (20 mL).

-

Catalysis: Add Piperidine (0.5 mmol) and Acetic Acid (0.5 mmol).

-

Reflux: Heat to reflux with azeotropic removal of water. Reaction time: 2-6 hours.

-

Monitoring: Monitor the disappearance of the aldehyde spot on TLC.

-

Isolation: Cool to RT. Often, the product precipitates out (if using EtOH). If in Toluene, wash with 1N HCl (to remove piperidine), then sat.

. -

Crystallization: Recrystallize from EtOH/Hexane.

Data Interpretation:

-

H NMR: Look for the disappearance of the singlet at

Protocol C: Hydrazinolysis to 1,3,4-Oxadiazoles

Objective: To convert the ester into a second heterocyclic ring, creating a Tetrazole-Oxadiazole bis-heterocycle, a privileged scaffold in antimicrobial research.

Step-by-Step Procedure:

-

Hydrazide Formation: Reflux M-TTA with Hydrazine Hydrate (excess, 3 equiv) in Ethanol for 4 hours. The product, 2-(tetrazol-5-yl)acetohydrazide, usually precipitates upon cooling. Filter and dry.[4]

-

Cyclization: React the hydrazide with an aromatic carboxylic acid in

(Phosphorus Oxychloride) at reflux for 6-8 hours. -

Quench: Pour carefully onto crushed ice (Exothermic!). Neutralize with

.[4] -

Result: A 2,5-disubstituted-1,3,4-oxadiazole linked to the tetrazole ring.[5]

Case Studies & Applications

| Application Area | Mechanism of Action | Role of Tetrazole-Acetate |

| Antihypertensives | Angiotensin II Receptor Blockade | The tetrazole mimics the C-terminal carboxylate of Angiotensin II; the acetate chain provides spacing for hydrophobic pocket interactions. |

| Antibiotics | Cell Wall Synthesis Inhibition | Used in side-chains of Cephalosporins. The tetrazole improves penetration through the Gram-negative outer membrane. |

| Glutamate Antagonists | NMDA/AMPA Receptor Modulation | The acidic tetrazole + ester/acid mimics the glutamate neurotransmitter structure (bioisostere). |

Featured Example: In the synthesis of Ceforanide (a cephalosporin antibiotic), a tetrazole-acetic acid derivative is used to append the side chain at the 7-position, enhancing its metabolic stability against deacetylases compared to cephalothin.

References

-

Synthesis of Tetrazole Derivatives

- Title: Streamlined Green Synthesis and Process Optimization for Tetrazole Deriv

- Source: Journal of Chemical Health Risks (2024).

-

URL:[Link]

-

Regioselectivity in Alkylation

-

Medicinal Chemistry of Tetrazoles

- Safety Data & Handling: Title: Safety Data Sheet - Ethyl 1H-Tetrazole-5-acetate (Analogous handling). Source: TCI Chemicals.

Sources

- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 6. lifechemicals.com [lifechemicals.com]

Application Note: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate as a Versatile Building Block

Executive Summary

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a bifunctional heterocyclic building block critical for modern drug discovery. It serves as a robust precursor for introducing the 5-substituted tetrazole moiety , a non-classical bioisostere of the carboxylic acid group. This scaffold offers unique pharmacological advantages, including improved metabolic stability, enhanced lipophilicity, and superior oral bioavailability compared to its carboxylate counterparts.

This guide details the strategic application of this building block, focusing on its three reactive centers: the electrophilic ester , the nucleophilic tetrazole ring , and the acidic methylene bridge .

Chemical Identity & Properties

The utility of this compound stems from its structural duality. It exists in a tautomeric equilibrium between the 1H- and 2H- forms, with the 2H-tetrazole often predominating in solution and solid states due to electronic stabilization.

| Property | Specification |

| IUPAC Name | Methyl 2-(2H-tetrazol-5-yl)acetate |

| Molecular Formula | C4H6N4O2 |

| Molecular Weight | 142.12 g/mol |

| pKa (Tetrazole NH) | ~4.5 - 4.9 (Acidic) |

| pKa (Methylene CH₂) | ~20 (Activated by Ester & Tetrazole) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| Stability | Stable under ambient conditions; Potentially energetic (high N content) |

Strategic Synthetic Utility

The Bioisosteric Rationale

In medicinal chemistry, replacing a carboxylic acid (-COOH) with a tetrazole (-CN₄H) often improves the pharmacokinetic profile. The tetrazole anion is approximately 10 times more lipophilic than the carboxylate anion, facilitating membrane permeability while maintaining the capacity for electrostatic interactions with target proteins (e.g., Angiotensin II receptors).

Divergent Reactivity Map

The molecule offers three distinct vectors for chemical modification:

-

Vector A (Ester Transformation): Standard acyl substitution (Hydrolysis, Amidation, Reduction) to generate linkers.

-

Vector B (N-Alkylation): The tetrazole ring nitrogen atoms are nucleophilic. Regioselectivity (N1 vs. N2) is controlled by steric and electronic factors.

-

Vector C (C-H Activation): The methylene protons are flanked by two electron-withdrawing groups (Ester and Tetrazole), making them sufficiently acidic for Knoevenagel condensations or alkylations.

Figure 1: Divergent synthetic pathways accessible from the Methyl 2-(tetrazol-5-yl)acetate core.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Building Block (From Methyl Cyanoacetate)

Rationale: This protocol uses a [3+2] cycloaddition.[1][2][3] The use of Zinc Bromide (ZnBr₂) as a Lewis acid catalyst allows the reaction to proceed in aqueous media or lower boiling solvents, avoiding the hazards of neat hydrazoic acid.

Reagents:

-

Methyl cyanoacetate (10 mmol)

-

Sodium Azide (NaN₃) (12 mmol, 1.2 equiv)[1]

-

Zinc Bromide (ZnBr₂) (12 mmol, 1.2 equiv)[1]

-

Solvent: Water/Isopropanol (2:1 v/v, 20 mL)

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Sodium Azide and ZnBr₂ in the solvent mixture. Stir until a clear solution forms.

-

Addition: Add Methyl cyanoacetate dropwise.

-

Reaction: Heat the mixture to reflux (approx. 85°C) for 12–24 hours.

-

Self-Validation: Monitor by TLC (EtOAc:MeOH 9:1). The disappearance of the nitrile spot (high Rf) and appearance of a polar streak (Tetrazole) indicates progress. IR spectroscopy will show the loss of the C≡N stretch at ~2260 cm⁻¹.

-

-

Workup: Cool to room temperature. Acidify carefully with 3M HCl to pH ~2. Caution: Perform in a fume hood; residual azide may form toxic HN₃ gas.[1]

-

Isolation: The product often precipitates upon acidification.[1] Filter the solid.[1] If no precipitate, extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol 2: Regioselective N-Alkylation (N2-Selectivity)

Rationale: Alkylation of 5-substituted tetrazoles usually yields a mixture of N1 and N2 isomers. Using a bulky base and non-polar solvent favors the N2-isomer due to steric hindrance at the N1 position (adjacent to the substituent).

Reagents:

-

Methyl 2-(tetrazol-5-yl)acetate (1.0 equiv)

-

Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

-

Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Solvent: Acetone or Acetonitrile

Step-by-Step Methodology:

-

Solubilization: Dissolve the tetrazole building block in Acetone (0.2 M concentration).

-

Deprotonation: Add TEA dropwise at 0°C. Stir for 15 minutes. The solution may become slightly cloudy as the triethylammonium salt forms.

-

Alkylation: Add the Alkyl Halide slowly.

-

Reaction: Warm to room temperature and stir for 4–6 hours.

-

Validation: Check LC-MS. The N2-isomer is typically less polar (higher Rf on TLC) than the N1-isomer.

-

NMR Diagnostic: In ¹H NMR, N2-alkyl protons often appear slightly upfield compared to N1-alkyl protons. N2-alkylation preserves a more symmetric electronic distribution.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 3: Knoevenagel Condensation (Methylene Activation)

Rationale: The methylene group is "doubly activated" by the ester and the tetrazole. This allows condensation with aromatic aldehydes to form α,β-unsaturated systems, useful for creating rigidified analogs.

Reagents:

-

Methyl 2-(tetrazol-5-yl)acetate (1.0 equiv)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

-

Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)

-

Solvent: Toluene

Step-by-Step Methodology:

-

Dean-Stark Setup: Equip a flask with a Dean-Stark trap to remove water, driving the equilibrium forward.

-

Mixing: Combine tetrazole, aldehyde, and solvent. Add the catalyst mixture.

-

Reflux: Heat to reflux with vigorous stirring. Water collection in the trap indicates reaction progress.

-

Completion: Reaction is usually complete within 4–8 hours.

-

Isolation: Cool to room temperature. The product may crystallize out.[4] If not, wash with water, dry, and evaporate.

-

Note: The resulting alkene can be reduced (H₂/Pd-C) to create a saturated chain extension.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol 1 | Incomplete cycloaddition due to "poisoning" or low temp. | Ensure vigorous reflux.[1] Add 0.1 eq. of Sodium Ascorbate if using Cu-catalysts (though Zn is preferred here). |

| N1/N2 Mixture | Lack of steric control. | Switch to a bulkier base (e.g., t-BuOK) or use a bulky protecting group (Trityl) if specific isomer is required later. |

| Explosion Hazard | Accumulation of Hydrazoic Acid (HN₃). | CRITICAL: Never concentrate acidic azide solutions. Keep pH basic until the final quench. Use a blast shield. |

| Poor Solubility | High polarity of the free tetrazole. | Use DMF or DMSO for reactions. For workup, salting out the aqueous layer helps extraction. |

Pathway Visualization: Mechanism of Action

The following diagram illustrates the critical tautomeric shift that dictates reactivity during alkylation.

Figure 2: Tautomeric equilibrium and bifurcation of alkylation pathways.

References

-

Synthesis of 5-Substituted 1H-Tetrazoles: Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry. Link

-

Tetrazole Bioisosterism: Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry. Link

-

Glucagon Receptor Antagonists: DeMong, D. E., et al. (2014). The discovery of N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822).[6] Journal of Medicinal Chemistry. Link

-

Crystal Structure & Tautomerism: Park, Y. J., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Acta Crystallographica Section E. Link

-

General Tetrazole Synthesis Review: Roh, J., et al. (2012). Metal-catalyzed synthesis of tetrazoles. Synthesis. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]

- 4. Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. The discovery of N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822): a potent and selective glucagon receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental procedure for N-alkylation of tetrazole ring

Application Note: Regioselective N-Alkylation of 5-Substituted Tetrazoles Mechanistic Insights, Reaction Optimization, and Experimental Protocols

Introduction & Scientific Rationale

The tetrazole ring is a critical pharmacophore in modern medicinal chemistry, functioning as a metabolically stable, lipophilic bioisostere for the carboxylic acid group[1]. The N-alkylation of 5-substituted 1H-tetrazoles is a fundamental transformation used to synthesize complex active pharmaceutical ingredients (APIs). However, because the tetrazolate anion is an ambident nucleophile, alkylation inherently yields a mixture of two regioisomers: the 1,5-disubstituted (N1) and 2,5-disubstituted (N2) tetrazoles[2].

Controlling this regioselectivity is a significant synthetic challenge. The biological activity of tetrazole-containing compounds is profoundly influenced by the position of the alkyl substituent, making the development of highly regioselective protocols paramount for drug development professionals[2].

Mechanistic Causality: Governing N1 vs. N2 Selectivity

To optimize the N-alkylation of tetrazoles, one must understand the thermodynamic and kinetic forces at play. The alkylation of the tetrazolate anion is a two-stage process where the regioselectivity is dictated by the substitution mechanism, solvent solvation effects, and the nature of the electrophile[3].

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent significantly impact the isomer ratio. Polar aprotic solvents (e.g., DMF, acetone, acetonitrile) stabilize the transition state leading to the N2 isomer, often favoring kinetic control[4]. Conversely, polar protic solvents (e.g., water, ethanol) can hydrogen-bond with the tetrazolate nitrogens, altering their nucleophilicity and often favoring the thermodynamically stable N1 product[4].

-

Electrophile Hardness: Hard electrophiles tend to favor N1-alkylation, whereas soft electrophiles preferentially attack the N2 position[5].

-

Steric Hindrance: The N2 nitrogen is generally less sterically hindered than the N1 nitrogen. Bulky substituents at the C5 position will sterically block the N1 position, pushing the reaction pathway toward N2-alkylation[6].

Reaction pathway illustrating the divergent N1 and N2 regioselectivity of tetrazolate anions.

Data Presentation: Optimization Parameters

The following tables summarize the empirical data and general conditions used to tune the regioselectivity of tetrazole alkylation.

Table 1: Factors Influencing N1/N2 Regioselectivity [5]

| Parameter | Favors N1-Alkylation (1,5-isomer) | Favors N2-Alkylation (2,5-isomer) |

|---|---|---|

| Control Mechanism | Thermodynamic Control | Kinetic Control |

| Solvent | Polar Protic (e.g., EtOH, H₂O) | Polar Aprotic (e.g., DMF, Acetone, THF) |

| Electrophile | Hard Electrophiles | Soft Electrophiles |

| Sterics at C5 | Minimal steric hindrance | High steric bulk |

| Additives | Chelating Metal Ions | Phase-Transfer Catalysts (e.g., TBAB) |

Table 2: General Reaction Conditions and Expected Outcomes [7]

| Alkylating Agent | Base/Catalyst | Solvent | General Outcome |

|---|---|---|---|

| Alkyl Halides (R-X) | K₂CO₃ or NaH | DMF or Acetone | Mixture of N1 and N2 isomers |

| Alcohols (R-OH) | PPh₃, DEAD (Mitsunobu) | THF | Often favors N2-alkylation |

| Alkyl Halides (R-X) | NaOH / TBAB (PTC) | H₂O / CH₂Cl₂ | Strong preference for N2-alkylation |

| Diaryliodonium Salts | Metal-free | Various | Regioselective N2-arylation |

Experimental Protocols

A self-validating experimental system requires rigorous in-process controls, such as Thin Layer Chromatography (TLC), to monitor the consumption of starting materials, followed by precise chromatographic separation[1].

Step-by-step experimental workflow for the N-alkylation and isolation of tetrazole regioisomers.

Protocol A: Classical N-Alkylation with Alkyl Halides (Standard Mixture)

This protocol utilizes classical conditions (K₂CO₃ in acetone) and typically yields a separable mixture of N1 and N2 isomers. It is adapted from the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide[2].

Materials:

-

5-Substituted-1H-tetrazole (1.0 eq, 10 mmol)

-

Alkyl halide (e.g., Benzyl bromide) (1.0 eq, 10 mmol)

-

Potassium carbonate (K₂CO₃) (1.1 eq, 11 mmol)

-

Anhydrous acetone (25 mL)

Step-by-Step Procedure:

-

Deprotonation: Dissolve the 5-substituted-1H-tetrazole (10 mmol) in anhydrous acetone (25 mL) in a round-bottom flask equipped with a magnetic stir bar[2].

-

Add potassium carbonate (11 mmol) to the solution. Stir the resulting suspension for 15 minutes at room temperature to ensure complete formation of the tetrazolate anion[2].

-

Alkylation: Slowly add the alkyl halide (10 mmol) to the reaction mixture[5].

-

Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC (eluent: ether/hexane, 3/2) until the starting material is fully consumed[5].

-

Workup: Evaporate the acetone under reduced pressure. Take up the resulting residue in ethyl acetate (50 mL) and wash with distilled water (3 x 15 mL)[5].

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter[5].

-

Evaporate the solvent in vacuo to obtain the crude product mixture[5].

-

Purification: Purify the crude product by silica gel column chromatography (eluent: ether/hexane, 3/2). The N2 isomer (2,5-disubstituted) is typically less polar and elutes first, followed by the more polar N1 isomer (1,5-disubstituted)[5].

Protocol B: N2-Selective Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative for N-alkylation using primary or secondary alcohols, proceeding with the inversion of stereochemistry at the alcohol carbon, and often providing a strong preference for the N2 isomer[8].

Materials:

-

5-Substituted-1H-tetrazole (1.0 eq)

-

Primary/Secondary Alcohol (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the 5-substituted-1H-tetrazole, the alcohol, and PPh₃ in anhydrous THF[8].

-

Activation: Cool the mixture to 0 °C using an ice bath.

-

Slowly add DEAD or DIAD dropwise to the stirred solution, maintaining the temperature at 0 °C to control the exothermic formation of the betaine intermediate.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.

-

Workup & Purification: Once complete, concentrate the mixture under reduced pressure. Purify directly via silica gel column chromatography to isolate the N2-alkylated product, separating it from the triphenylphosphine oxide byproduct[8].

Protocol C: Phase-Transfer Catalysis (PTC) for N2 Selectivity

This protocol utilizes a biphasic system to facilitate the transfer of the tetrazolate anion into the organic phase, heavily favoring the N2 isomer[6].

Materials:

-

5-Substituted-1H-tetrazole (1.0 eq)

-

Alkyl Halide (1.2 eq)

-

Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

Aqueous NaOH (10% w/v)

-

Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

-

Biphasic Setup: Dissolve the 5-substituted-1H-tetrazole in a 10% aqueous NaOH solution. Add an equal volume of CH₂Cl₂ containing the alkyl halide and the phase-transfer catalyst (TBAB)[6].

-

Reaction: Vigorously stir the biphasic mixture at room temperature or gentle reflux for 4-8 hours. The vigorous stirring is critical to maximize the interfacial surface area for the phase transfer.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify via crystallization or column chromatography to yield the highly enriched N2-alkylated tetrazole[6].

References

1.[2] BenchChem. Application Notes and Protocols for N-Alkylation of the Tetrazole Ring. 2 2.[3] BenchChem. Technical Support Center: Regioselectivity of Tetrazole Alkylation. 3 3.[1] BenchChem. (2-Methyl-5-tetrazolyl)methanol | 55408-40-7. 1 4.[4] BenchChem. 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) | RUO. 4 5.[8] BenchChem. ethyl 2-(2H-tetrazol-5-yl)acetate | 13616-37-0. 8 6.[6] BenchChem. (2-Methyl-5-tetrazolyl)methanol | 55408-40-7 (Phase-Transfer Catalysis Protocol). 6 7.[7] BenchChem. 5-(2-Oxopropyl)-1H-tetrazole|CAS 13616-38-1. 7 8.[5] BenchChem. Application Notes and Protocols for N-Alkylation of the Tetrazole Ring (Regioselectivity Factors).5

Sources

- 1. (2-Methyl-5-tetrazolyl)methanol | 55408-40-7 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) | RUO [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (2-Methyl-5-tetrazolyl)methanol | 55408-40-7 | Benchchem [benchchem.com]

- 7. 5-(2-Oxopropyl)-1H-tetrazole|CAS 13616-38-1 [benchchem.com]

- 8. ethyl 2-(2H-tetrazol-5-yl)acetate | 13616-37-0 | Benchchem [benchchem.com]

methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in the synthesis of APIs

Application Note: Process Chemistry & Strategic Utilization of Methyl 2-(1H-tetrazol-5-yl)acetate

Executive Summary

Methyl 2-(1H-tetrazol-5-yl)acetate (CAS: 59045-82-8) represents a critical "masked" dicarboxylate bioisostere in modern medicinal chemistry. Structurally, it combines an active methylene group (pKa ~9-11) with a tetrazole ring (a metabolically stable carboxylic acid surrogate).

This Application Note details the scalable synthesis of this building block from methyl cyanoacetate and its subsequent application in API synthesis. We focus on two critical process challenges:

-

Safety Management: Controlling hydrazoic acid (

) evolution during the [3+2] cycloaddition. -

Regiocontrol: Directing downstream alkylation to the

-position, a common requirement for sartans and peptidomimetics.

Strategic Utility in Drug Design

The tetrazole moiety is a non-classical bioisostere of the carboxylic acid group. It offers comparable acidity (pKa ~4.5-5.0) but significantly improved lipophilicity and resistance to metabolic hydrolysis.

| Feature | Methyl Malonate | Methyl Tetrazolylacetate | API Benefit |

| Metabolic Stability | Low (Rapid Hydrolysis) | High (Resistant to amidases) | Prolonged half-life ( |

| H-Bonding | Acceptor only (Ester) | Donor & Acceptor | Improved receptor binding affinity. |

| Acidity ( | pKa ~13 | pKa ~9 | Facile Knoevenagel condensations without strong bases. |

Key API Classes:

-

Angiotensin II Antagonists (Sartans): Used as a linker precursor.

- -Lactam Antibiotics: Precursor to Tetrazole-5-acetic acid side chains (e.g., Cefazolin analogs).

-

HIV Inhibitors: Active methylene functionality used to construct integrase inhibitor scaffolds.

Protocol 1: Scalable Synthesis via [3+2] Cycloaddition

Objective: Synthesize methyl 2-(1H-tetrazol-5-yl)acetate from methyl cyanoacetate using a safer, azide-buffered protocol.

Mechanism: The nitrile group of methyl cyanoacetate undergoes nucleophilic attack by the azide anion, catalyzed by a Lewis acid or ammonium salt, followed by ring closure.

Safety Critical Warning (Hydrazoic Acid)

-

Hazard: Reaction of

with acid generates -